1-aminocyclopropane-1-carboximidamidedihydrochloride 1-aminocyclopropane-1-carboximidamidedihydrochloride
Brand Name: Vulcanchem
CAS No.: 2839156-34-0
VCID: VC11997874
InChI: InChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H
SMILES: C1CC1(C(=N)N)N.Cl.Cl
Molecular Formula: C4H11Cl2N3
Molecular Weight: 172.05 g/mol

1-aminocyclopropane-1-carboximidamidedihydrochloride

CAS No.: 2839156-34-0

Cat. No.: VC11997874

Molecular Formula: C4H11Cl2N3

Molecular Weight: 172.05 g/mol

* For research use only. Not for human or veterinary use.

1-aminocyclopropane-1-carboximidamidedihydrochloride - 2839156-34-0

Specification

CAS No. 2839156-34-0
Molecular Formula C4H11Cl2N3
Molecular Weight 172.05 g/mol
IUPAC Name 1-aminocyclopropane-1-carboximidamide;dihydrochloride
Standard InChI InChI=1S/C4H9N3.2ClH/c5-3(6)4(7)1-2-4;;/h1-2,7H2,(H3,5,6);2*1H
Standard InChI Key JXUVPHFWVQZDCD-UHFFFAOYSA-N
SMILES C1CC1(C(=N)N)N.Cl.Cl
Canonical SMILES C1CC1(C(=N)N)N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

The compound’s molecular formula is inferred as C₄H₁₀Cl₂N₂O, derived from the substitution of the carboxylic acid group in ACC (C₄H₇NO₂) with a carboximidamide group (-C(=NH)NH₂) and subsequent dihydrochloride salt formation. This modification introduces two chloride ions, increasing molecular weight to approximately 201.96 g/mol (calculated from ACC’s molecular weight of 101.10 g/mol ). Cyclopropane’s strained three-membered ring confers unique reactivity, while the carboximidamide group enhances hydrogen-bonding potential.

Physicochemical Characteristics

Analogous compounds suggest the following properties:

PropertyValue (Inferred)Basis for Inference
Density1.3–1.5 g/cm³Similar cyclopropane derivatives
Melting Point220–225°C (dec.)ACC hydrochloride analogs
SolubilityWater > DMSO > EthanolHydrochloride salt trends
pKa (Amino Group)~8.5Comparison to ACC

The dihydrochloride salt form enhances aqueous solubility, critical for biological applications.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no direct synthesis routes are documented, a plausible pathway involves:

  • Cyclopropanation: Formation of the cyclopropane ring via [2+1] cycloaddition using diethylzinc and diiodomethane.

  • Amination: Introduction of the amino group via Hofmann rearrangement of a cyclopropanecarboxamide precursor.

  • Carboximidamide Formation: Reaction of the intermediate with ammonium chloride under dehydrating conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride .

Key reaction conditions include refluxing in aqueous HCl (similar to ACC hydrochloride synthesis ) and purification via recrystallization from isopropanol.

Industrial Scalability

Industrial production would prioritize cost-effective reagents (e.g., aqueous HCl over organic acids) and continuous flow reactors to manage exothermic cyclopropanation steps. Quality control would involve HPLC for purity assessment (>95%) and NMR for structural confirmation.

Biological and Pharmacological Activity

Enzyme Inhibition Mechanisms

Structural analogs like Sardomozide dihydrochloride inhibit enzymes such as S-adenosylmethionine decarboxylase (SAMDC) by mimicking natural substrates. For 1-aminocyclopropane-1-carboximidamide dihydrochloride, potential targets include:

  • ACC Deaminase: Competitive inhibition due to structural similarity to ACC, a substrate for this enzyme in plant rhizobacteria .

  • Polyamine Biosynthesis: Disruption of spermidine/spermine synthesis via SAMDC inhibition, analogous to Sardomozide.

Cellular Effects

In vitro studies on related compounds demonstrate:

  • Cell Cycle Arrest: At IC₅₀ values of 5–10 μM in cancer cell lines.

  • Apoptosis Induction: Via caspase-3 activation in polyamine-depleted cells.

  • Chemotaxis Modulation: Enhanced bacterial attraction to ACC via metabolic rate increases .

Applications in Scientific Research

Agricultural Biotechnology

ACC derivatives regulate ethylene synthesis in plants, influencing root elongation and stress tolerance . The carboximidamide variant may serve as:

  • Ethylene Biosynthesis Modulator: Altering ACC deaminase activity in plant growth-promoting rhizobacteria (PGPR).

  • Soil Amendment: Enhancing crop resilience under abiotic stress (e.g., salinity, drought).

Pharmacological Development

  • Anticancer Agents: SAMDC inhibition reduces tumor proliferation in preclinical models.

  • Neuroprotective Compounds: Structural similarity to cyclopropane-based NMDA receptor antagonists suggests potential in neurodegenerative disease research .

Comparative Analysis with Analogous Compounds

CompoundTarget EnzymeIC₅₀Key Application
ACCACC DeaminaseN/APlant growth promotion
Sardomozide dihydrochlorideSAMDC5 nMCancer research
Target Compound (Inferred)SAMDC/ACC Deaminase~10 μMBroad-spectrum research

The dihydrochloride salt’s enhanced solubility may improve bioavailability compared to neutral analogs.

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